molecular formula C8H10ClF3N2O2S B6326896 4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride CAS No. 252562-08-6

4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No.: B6326896
CAS No.: 252562-08-6
M. Wt: 290.69 g/mol
InChI Key: OHHMYCJWWSZBOI-UHFFFAOYSA-N
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Description

4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with significant applications in organic synthesis, pharmaceuticals, and agrochemicals. It is known for its unique structural features, which include a trifluoromethyl group and a methylsulphonyl group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in the desired form. The use of advanced equipment and techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The trifluoromethyl and methylsulphonyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methylsulphonyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylhydrazine: Shares the trifluoromethyl group but lacks the methylsulphonyl group.

    4-(Methylsulphonyl)phenylhydrazine: Contains the methylsulphonyl group but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)phenylhydrazine hydrochloride: Similar structure but without the methylsulphonyl group.

Uniqueness

4-(Methylsulphonyl)-2-(trifluoromethyl)phenylhydrazine hydrochloride is unique due to the presence of both trifluoromethyl and methylsulphonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-methylsulfonyl-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S.ClH/c1-16(14,15)5-2-3-7(13-12)6(4-5)8(9,10)11;/h2-4,13H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHMYCJWWSZBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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